5-Ethyl-2-Pyridineethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

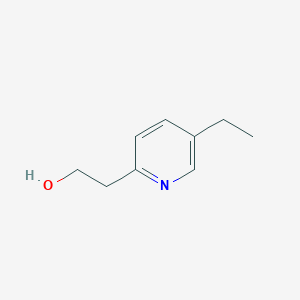

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-ethylpyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJMXIPHUCDRAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200276 | |

| Record name | 5-Ethyl-2-pyridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5223-06-3 | |

| Record name | 5-Ethyl-2-pyridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5223-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-pyridineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005223063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-2-pyridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylpyridine-2-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-2-PYRIDINEETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6F6RCV39P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 5-Ethyl-2-Pyridineethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-2-pyridineethanol is a substituted pyridine derivative that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its unique molecular structure, characterized by a pyridine ring functionalized with both an ethyl and a hydroxyethyl group, imparts a favorable combination of stability and reactivity. This makes it a versatile building block in organic synthesis, most notably as a key intermediate in the production of the antidiabetic drug Pioglitazone.[1][2] Furthermore, research has indicated its potential in the development of therapeutic agents for neurological disorders, attributing to possible neuroprotective properties.[3]

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications.

Chemical and Physical Properties

The basic physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical reactions.

General and Identification Properties

| Property | Value | Reference |

| Chemical Name | This compound | [4] |

| Synonyms | 2-(5-Ethylpyridin-2-yl)ethanol, 5-Ethyl-2-(2-hydroxyethyl)pyridine | [3][5] |

| CAS Number | 5223-06-3 | [3][4] |

| Molecular Formula | C₉H₁₃NO | [3][4][6] |

| Molecular Weight | 151.21 g/mol | [3][4][6] |

| Appearance | White to light yellow solid or viscous liquid | [3][4] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 39-44 °C | [7][8] |

| Boiling Point | 259.4 °C at 760 mmHg; 127 °C at 5 mmHg | [7][8] |

| Density | 1.0 ± 0.1 g/cm³ | [9] |

| pKa (Predicted) | 14.53 ± 0.10 | [7][8] |

| Solubility | Soluble in Chloroform, Ethyl Acetate, Dichloromethane, and Methanol. | [1][7][8] |

| Flash Point | 110.7 °C | [7] |

| Vapor Pressure | 0.062-1.16 Pa at 25°C | [7][8] |

| LogP | 0.86 - 1.42 | [8][9] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its practical application in a laboratory setting.

Synthesis of this compound

Reaction Scheme:

Illustrative Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-ethyl-2-methylpyridine and an aqueous solution of formaldehyde.

-

Catalysis: A catalytic amount of a strong base, such as sodium hydroxide, is added to the mixture.

-

Reaction: The mixture is heated to reflux and maintained at that temperature for several hours while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The aqueous layer is extracted multiple times with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is the final melting point. The melting range provides an indication of the purity of the substance.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed as follows:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, ethyl acetate, chloroform, hexane).

-

Procedure: To a small test tube, add approximately 10-20 mg of this compound.

-

Addition of Solvent: Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking the tube.

-

Observation: Observe for the dissolution of the solid. Record the approximate volume of solvent required to fully dissolve the sample. Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., mg/mL).

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its primary role is as a key intermediate in the synthesis of Pioglitazone, a drug used to treat type 2 diabetes.[1][2] The synthesis of Pioglitazone involves the reaction of a derivative of this compound with a thiazolidinedione moiety.

The interest in this compound and its derivatives also extends to the field of neuroscience. Studies have suggested that certain pyridine-containing compounds may possess neuroprotective properties, making them interesting candidates for the development of drugs targeting neurological disorders.[3] The exact mechanisms of action are still under investigation, but they may involve interactions with various signaling pathways in the central nervous system.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.[4]

Conclusion

This compound is a valuable chemical intermediate with established importance in the pharmaceutical industry and potential for future applications in agrochemicals and novel drug discovery. A thorough understanding of its basic properties and handling requirements is crucial for its effective and safe utilization in research and development. This guide provides a foundational overview to assist researchers, scientists, and drug development professionals in their work with this versatile compound.

References

- 1. 5-Ethyl pyridine-2-ethanol [sarex.com]

- 2. researcher.manipal.edu [researcher.manipal.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. novaphene.com [novaphene.com]

- 5. This compound | 5223-06-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | C9H13NO | CID 78894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound | CAS#:5223-06-3 | Chemsrc [chemsrc.com]

2-(5-Ethyl-2-pyridyl)ethanol chemical structure

An In-depth Technical Guide to 2-(5-Ethyl-2-pyridyl)ethanol

This technical guide provides a comprehensive overview of the chemical compound 2-(5-Ethyl-2-pyridyl)ethanol, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physical and spectroscopic properties, synthesis, and key applications.

Chemical Identity and Structure

2-(5-Ethyl-2-pyridyl)ethanol is a pyridine derivative characterized by an ethyl group at the 5th position and a hydroxyethyl group at the 2nd position of the pyridine ring.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(5-ethyl-2-pyridinyl)ethanol[1] |

| CAS Number | 5223-06-3[1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₃NO[1][2][3][4][5][6][7] |

| SMILES | CCc1ccc(CCO)nc1[2] |

| InChI | 1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3[1][2][3] |

| InChI Key | OUJMXIPHUCDRAS-UHFFFAOYSA-N[2] |

Synonyms: 5-Ethyl-2-Pyridineethanol, 2-(5-Ethylpyridin-2-yl)ethanol, 5-Ethyl-2-(2-hydroxyethyl)pyridine.[1][3][7]

Physicochemical Properties

The physical and chemical properties of 2-(5-Ethyl-2-pyridyl)ethanol are summarized below, providing essential data for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 151.21 g/mol | [1][2][4][5][6] |

| Appearance | Crystals, Light yellow solid or viscous liquid | [2][4] |

| Melting Point | 39-44 °C | [3][8] |

| Boiling Point | 127 °C at 5 mmHg, 259.4 °C at 760 mmHg | [3][7][8] |

| Density | 1.0 ± 0.1 g/cm³ | [7] |

| Solubility | Chloroform, Ethyl Acetate | [3][8] |

| pKa | 14.53 ± 0.10 (Predicted) | [3] |

| LogP | 1.3 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of 2-(5-Ethyl-2-pyridyl)ethanol.

Table 3: Spectroscopic Information

| Technique | Data Highlights |

| Mass Spectrometry | Major peaks observed at m/z 134, 118, 106.[1] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available, typically showing characteristic peaks for O-H and C-N stretching.[1] |

Experimental Protocols

Synthesis of (5-ethyl-2-pyridyl)ethyl methanesulfonate from 2-(5-Ethyl-2-pyridyl)ethanol

This protocol describes the conversion of 2-(5-Ethyl-2-pyridyl)ethanol to its methanesulfonate derivative, a common step in further synthetic modifications.

Materials:

-

2-(5-Ethyl-2-pyridyl)ethanol (80 g)

-

Methylene chloride (800 ml)

-

Triethylamine (55 g)

-

Methanesulfonyl chloride (73.2 g)

-

Water (400 ml)

-

Saturated aqueous solution of sodium hydrogencarbonate (400 ml)

-

Saturated aqueous saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 80 g of (5-ethyl-2-pyridyl)ethanol in 800 ml of methylene chloride.

-

Add 55 g of triethylamine to the solution.

-

While stirring under cooling, add 73.2 g of methanesulfonyl chloride dropwise.

-

Continue stirring the mixture for 3 hours at room temperature.[9]

-

Add 400 ml of water to the reaction mixture. Separate the aqueous layer and re-extract it.

-

Combine the organic layers and wash with 400 ml of a saturated aqueous solution of sodium hydrogencarbonate, followed by a saturated aqueous saline solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Distill off the solvent under reduced pressure to obtain the product, (5-ethyl-2-pyridyl)ethyl methanesulfonate, as a pale yellow oily product (121 g, 100% yield).[9]

Synthesis of 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene

This protocol outlines a step in the synthesis of Pioglitazone, where 2-(5-Ethyl-2-pyridyl)ethanol is a key starting material.

Materials:

-

2-(5-Ethyl-2-pyridyl)ethanol

-

1-Fluoro-4-nitrobenzene

-

Acetone

-

Alkali metal hydroxide (e.g., potassium hydroxide)

Procedure:

-

React 2-(5-ethyl-2-pyridyl)ethanol with 1-fluoro-4-nitrobenzene in acetone.

-

The reaction is carried out in the presence of an alkali metal hydroxide, such as potassium hydroxide.[10]

-

The weight ratio between 2-(5-ethyl-2-pyridyl)ethanol and 1-fluoro-4-nitrobenzene is preferably in the range of 1:1 to 1:3.[10]

-

Once the reaction is complete, the resulting product solution can be extracted using a water/organic solvent system, such as water/toluene.[10]

Applications and Biological Relevance

2-(5-Ethyl-2-pyridyl)ethanol is a versatile building block in organic synthesis with significant applications in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of Pioglitazone, a medication used for the treatment of type 2 diabetes.[3][10] It is also used in the synthesis of novel chalcones and pyrimidines with potential antimicrobial activity.[11][12]

-

Agrochemicals: The compound serves as a precursor in the development of new pesticides and herbicides.[4][13]

-

Biochemical Research: It is utilized in various biochemical assays to study enzyme activities and metabolic pathways.[4]

Visualization of Synthetic Pathway

The following diagram illustrates a key synthetic application of 2-(5-Ethyl-2-pyridyl)ethanol in the preparation of a Pioglitazone intermediate.

References

- 1. This compound | C9H13NO | CID 78894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(5-Ethyl-2-pyridinyl)ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 2-(5-ETHYL-2-PYRIDYL)ETHANOL | VSNCHEM [vsnchem.com]

- 7. This compound | CAS#:5223-06-3 | Chemsrc [chemsrc.com]

- 8. lookchem.com [lookchem.com]

- 9. Synthesis routes of (5-Ethyl-2-pyridyl)ethanol [benchchem.com]

- 10. WO2009133576A1 - A process for the preparation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene and pioglitazone - Google Patents [patents.google.com]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. researchgate.net [researchgate.net]

- 13. What is this compound used for [lookchem.com]

An In-depth Technical Guide to 5-Ethyl-2-Pyridineethanol (CAS: 5223-06-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Ethyl-2-Pyridineethanol (CAS number: 5223-06-3), a key pyridine derivative. This document collates critical data on its chemical and physical properties, safety information, and its significant application as a pivotal intermediate in the synthesis of the antidiabetic drug, Pioglitazone. Detailed experimental protocols for its utilization in further synthetic steps are provided, alongside a visualization of the synthesis workflow. Furthermore, this guide elucidates the biological mechanism of Pioglitazone, the downstream therapeutic agent, through a detailed signaling pathway diagram, offering valuable context for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a pyridine derivative characterized by an ethyl group at the 5-position and a 2-hydroxyethyl group at the 2-position.[1][2] Its versatile structure makes it a valuable building block in organic synthesis.[3][4] The compound typically appears as a colorless to light yellow solid or a viscous liquid.[1][5]

Table 1: Chemical Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 5223-06-3 | [1][2][5] |

| Molecular Formula | C₉H₁₃NO | [1][2][5] |

| Molecular Weight | 151.21 g/mol | [1][2][5] |

| IUPAC Name | 2-(5-ethylpyridin-2-yl)ethanol | [2] |

| Synonyms | 5-Ethyl-2-(2-hydroxyethyl)pyridine, 2-(5-Ethyl-2-pyridinyl)-1-ethanol | [1] |

| Appearance | Light yellow solid or viscous liquid, White to Straw Yellow Crystals | [1][3] |

| Purity | ≥ 97% (GC) | [1] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

| Boiling Point | 259.4 ± 25.0 °C at 760 mmHg | [6] |

| Density | 1.0 ± 0.1 g/cm³ | [6] |

| Flash Point | 110.7 ± 23.2 °C | [6] |

| LogP | 0.86 | [6] |

| Index of Refraction | 1.529 | [6] |

| Mass Spectrometry | Top Peak (m/z): 134, 2nd Highest: 106, 3rd Highest: 118 | [7] |

| Infrared Spectroscopy | FTIR and ATR-IR spectra available | [7] |

Synthesis and Applications

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][4] Its most prominent application is as a precursor in the production of Pioglitazone HCl, an oral antidiabetic agent of the thiazolidinedione class used for the treatment of type 2 diabetes mellitus.[8][9] It is also utilized in the production of aromatic compounds for the food and cosmetic industries and can act as a solvent in organic synthesis.[1]

Role in Pioglitazone Synthesis

The synthesis of Pioglitazone involves the reaction of this compound with a substituted benzaldehyde derivative to form an ether linkage. This is a critical step in building the molecular framework of the final drug. The general workflow involves the conversion of the hydroxyl group of this compound into a better leaving group, followed by nucleophilic substitution.

Caption: General workflow for the synthesis of Pioglitazone from this compound.

Experimental Protocols

The following is a representative experimental protocol for a key step in the synthesis of a Pioglitazone intermediate, starting from this compound. This procedure details the formation of (5-ethyl-2-pyridyl)ethyl methanesulfonate, which is a common strategy to activate the hydroxyl group for subsequent nucleophilic substitution.

Synthesis of (5-ethyl-2-pyridyl)ethyl methanesulfonate

This protocol is adapted from a documented procedure for a reaction involving (5-ethyl-2-pyridyl)ethanol.[10]

Materials:

-

(5-ethyl-2-pyridyl)ethanol (80 g)

-

Methylene chloride (800 ml)

-

Triethylamine (55 g)

-

Methanesulfonyl chloride (73.2 g)

-

Water (400 ml)

-

Saturated aqueous solution of sodium hydrogencarbonate (400 ml)

-

Saturated aqueous saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 80 g of (5-ethyl-2-pyridyl)ethanol in 800 ml of methylene chloride in a suitable reaction vessel.

-

Add 55 g of triethylamine to the solution.

-

While stirring and cooling the mixture, add 73.2 g of methanesulfonyl chloride dropwise.

-

After the addition is complete, continue stirring the mixture at room temperature for 3 hours.

-

Add 400 ml of water to the reaction mixture and separate the aqueous layer.

-

Re-extract the aqueous layer with methylene chloride and combine the organic layers.

-

Wash the combined organic layer sequentially with 400 ml of a saturated aqueous solution of sodium hydrogencarbonate and then with a saturated aqueous saline solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Distill off the solvent under reduced pressure to yield (5-ethyl-2-pyridyl)ethyl methanesulfonate. The expected yield is approximately 121 g (100%) of a pale yellow oily product.[10]

Biological Context: Pioglitazone Signaling Pathway

As this compound is primarily a synthetic intermediate, its direct biological activity is not the focus of extensive research. However, understanding the mechanism of its end-product, Pioglitazone, is crucial for drug development professionals. Pioglitazone is a potent agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[1][6][10]

Activation of PPAR-γ by Pioglitazone leads to a cascade of downstream effects that ultimately improve insulin sensitivity. The binding of Pioglitazone to PPAR-γ causes a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcription of target genes.

Caption: The signaling pathway of Pioglitazone, illustrating its mechanism of action as a PPAR-γ agonist.

Safety and Handling

This compound is classified as harmful in contact with skin and may cause serious eye damage.[11] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[11][12] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12] In case of contact with skin, wash with plenty of soap and water.[12] If in eyes, rinse cautiously with water for several minutes.[11][12]

Table 3: Hazard Information

| Hazard Statement | GHS Classification | Precautionary Statement | Reference |

| May be harmful if swallowed | H303 | - | [11] |

| Harmful in contact with skin | H312 | P280, P302+P352, P312 | [9][11] |

| Causes serious eye damage | H318 | P280, P305+P351+P338 | [11] |

Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical industries, primarily due to its role as a key intermediate in the synthesis of Pioglitazone. This guide has provided a consolidated source of technical information, including its chemical and physical properties, a detailed experimental protocol for its synthetic application, and an elucidation of the biological pathway of its major downstream product. This information is intended to support researchers and professionals in their work involving this versatile pyridine derivative.

References

- 1. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2009133576A1 - A process for the preparation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]nitrobenzene and pioglitazone - Google Patents [patents.google.com]

- 3. Pioglitazone - Wikipedia [en.wikipedia.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. novaphene.com [novaphene.com]

- 6. What is the mechanism of Pioglitazone? [synapse.patsnap.com]

- 7. This compound | C9H13NO | CID 78894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof - Google Patents [patents.google.com]

- 9. 5-Ethyl pyridine-2-ethanol [sarex.com]

- 10. pharmacyfreak.com [pharmacyfreak.com]

- 11. canadianinsulin.com [canadianinsulin.com]

- 12. Synthesis routes of (5-Ethyl-2-pyridyl)ethanol [benchchem.com]

An In-depth Technical Guide to 2-Hydroxyethyl-5-ethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyethyl-5-ethylpyridine, a pyridine derivative with the molecular formula C9H13NO, serves as a critical intermediate in the synthesis of the thiazolidinedione class of antidiabetic drugs, most notably Pioglitazone. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its pivotal role in the production of Pioglitazone. Furthermore, it elucidates the downstream biological context by detailing the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway, the therapeutic target of Pioglitazone. This document is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and process development.

Core Compound Properties

2-Hydroxyethyl-5-ethylpyridine, also known by its IUPAC name 2-(5-ethylpyridin-2-yl)ethan-1-ol, is a key organic building block in pharmaceutical synthesis.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H13NO | [1] |

| Molecular Weight | 151.21 g/mol | |

| IUPAC Name | 2-(5-ethylpyridin-2-yl)ethan-1-ol | [1] |

| CAS Number | 5223-06-3 | [1] |

| Appearance | White to cream to yellow to orange crystals, powder, or fused solid | [1] |

| Melting Point | 42 °C | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Synthesis of 2-Hydroxyethyl-5-ethylpyridine

The synthesis of 2-Hydroxyethyl-5-ethylpyridine is a crucial step in the overall production of its downstream products. A common and effective method involves the condensation of 5-ethyl-2-methylpyridine (also known as 2-picoline, 5-ethyl-) with formaldehyde or its solid form, paraformaldehyde.

Experimental Protocol: Condensation of 5-ethyl-2-methylpyridine and Paraformaldehyde

This protocol describes a general procedure for the synthesis of 2-Hydroxyethyl-5-ethylpyridine.

Materials:

-

5-ethyl-2-methylpyridine

-

Paraformaldehyde

-

Catalyst (e.g., benzoic acid, acetic acid, or chloroacetic acid)

-

Solvent (optional, the reaction can be run neat)

Procedure:

-

In a suitable reaction vessel equipped for heating and stirring, combine 5-ethyl-2-methylpyridine, paraformaldehyde, and the chosen catalyst. The molar ratio of reactants is a critical parameter and should be optimized.

-

Heat the reaction mixture with continuous stirring. The reaction temperature is typically maintained between 90°C and 180°C.

-

The reaction is monitored for its completion over a period of 10 to 30 hours.

-

Upon completion, the crude product is purified by vacuum distillation to yield 2-Hydroxyethyl-5-ethylpyridine.

Note: The yield of this reaction is reported to be in the range of 84-94.85% based on the conversion of 2-picoline.

Application in Drug Development: Synthesis of Pioglitazone

The primary and most significant application of 2-Hydroxyethyl-5-ethylpyridine is its role as a key intermediate in the synthesis of Pioglitazone, an oral antidiabetic agent used for the treatment of type 2 diabetes mellitus.[3] Pioglitazone functions as an insulin sensitizer by acting as a potent agonist of PPARγ.[3]

Experimental Protocol: Synthesis of 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-benzaldehyde from 2-Hydroxyethyl-5-ethylpyridine

This protocol outlines the initial step in the synthesis of Pioglitazone from 2-Hydroxyethyl-5-ethylpyridine, which involves the formation of a key benzaldehyde intermediate.

Materials:

-

2-Hydroxyethyl-5-ethylpyridine

-

Toluene

-

Triethylamine

-

Methanesulfonyl chloride

-

Water

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 15.1 g (0.1 mole) of 2-Hydroxyethyl-5-ethylpyridine in 150 ml of toluene.

-

Add 16.8 ml (0.12 mole) of triethylamine to the solution.

-

Cool the resulting solution to 0-5 °C.

-

Add 11.84 g (0.1 mole) of methanesulfonyl chloride dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

-

Stir the reaction mixture at 20 °C for 4 hours.

-

Extract the reaction mixture with 100 ml of water.

-

Separate the aqueous phase and extract it with 20 ml of toluene.

-

Combine the toluene solutions and dry them over anhydrous sodium sulfate. This solution containing the mesylated intermediate is then used in the subsequent reaction with 4-hydroxybenzaldehyde to yield 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-benzaldehyde.

This protocol is a representative example, and various modifications and alternative routes for the synthesis of Pioglitazone from 2-Hydroxyethyl-5-ethylpyridine exist.

Biological Context: The PPARγ Signaling Pathway

While there is limited information on the direct biological activity of 2-Hydroxyethyl-5-ethylpyridine, its significance is intrinsically linked to the pharmacological action of Pioglitazone on the PPARγ signaling pathway. PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.

Activation of PPARγ by agonists like Pioglitazone leads to a cascade of events that ultimately results in improved insulin sensitivity. The key steps in this pathway are:

-

Ligand Binding: Pioglitazone binds to the ligand-binding domain of PPARγ.

-

Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding: The PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: This binding event recruits co-activator proteins, leading to the transcription of genes involved in glucose and lipid metabolism. This includes genes that promote the storage of fatty acids in adipocytes, thereby reducing lipid levels in the bloodstream and improving insulin signaling.

Visualizations

Synthesis Workflow of Pioglitazone

Caption: Synthetic workflow from starting materials to Pioglitazone.

PPARγ Signaling Pathway

Caption: Simplified PPARγ signaling pathway activated by Pioglitazone.

Logical Relationship

Caption: Logical relationship of 2-Hydroxyethyl-5-ethylpyridine to its therapeutic effect.

Conclusion

2-Hydroxyethyl-5-ethylpyridine is a compound of significant industrial and pharmaceutical importance, primarily due to its indispensable role in the synthesis of the antidiabetic drug Pioglitazone. While direct biological activities of the compound itself are not extensively documented, its value as a synthetic precursor is well-established. The detailed synthetic protocols and an understanding of the downstream PPARγ signaling pathway provided in this guide offer a comprehensive technical resource for professionals in the field of drug development and medicinal chemistry. Further research into the intrinsic properties and potential alternative applications of 2-Hydroxyethyl-5-ethylpyridine could unveil new opportunities for this versatile molecule.

References

5-Ethyl-2-Pyridineethanol: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethyl-2-pyridineethanol is a versatile pyridine derivative that has garnered significant interest as a key building block in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical structure offers a valuable scaffold for the development of novel bioactive molecules. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its established role in drug synthesis and emerging evidence for its utility in developing new therapeutic agents. This document summarizes key chemical and physical properties, details experimental protocols for its application in synthesis, and presents data on the biological activity of its derivatives, offering a comprehensive resource for researchers in the field.

Chemical and Physical Properties

This compound, also known as 2-(5-ethyl-2-pyridinyl)ethanol, is a light yellow solid or viscous liquid at room temperature.[1] Its chemical structure features a pyridine ring substituted with an ethyl group at the 5-position and a 2-hydroxyethyl group at the 2-position. This combination of a heterocyclic aromatic ring and a primary alcohol functional group makes it a valuable intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 5223-06-3 | [1][2] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Light yellow solid or viscous liquid | [1] |

| Purity | ≥ 97% (GC) | [1] |

| Boiling Point | 259.4 ± 25.0 °C at 760 mmHg | [2] |

| Melting Point | 39-44 °C | |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Flash Point | 110.7 ± 23.2 °C | [2] |

| Solubility | Soluble in chloroform and ethyl acetate. | |

| Storage | Store at 0-8°C | [1] |

Established Research Application: Synthesis of Pioglitazone

A primary and well-documented application of this compound is its use as a crucial starting material in the synthesis of Pioglitazone.[3] Pioglitazone is an oral anti-diabetic agent of the thiazolidinedione class that improves glycemic control by enhancing insulin sensitivity. The synthesis involves a multi-step process where the pyridineethanol moiety is a core component of the final drug structure.

Experimental Workflow: Synthesis of Pioglitazone

The following diagram outlines the key steps in the synthesis of Pioglitazone, starting from this compound.

Detailed Experimental Protocol: Synthesis of (5-ethyl-2-pyridyl)ethyl methanesulfonate (Activated Intermediate)

This protocol describes the activation of the hydroxyl group of this compound, a critical initial step in the synthesis of Pioglitazone and other derivatives.

Materials:

-

This compound (80 g)

-

Methylene chloride (800 ml)

-

Triethylamine (55 g)

-

Methanesulfonyl chloride (73.2 g)

-

Water

-

Saturated aqueous solution of sodium hydrogencarbonate

-

Saturated aqueous saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 80 g of this compound in 800 ml of methylene chloride in a suitable reaction vessel.

-

Add 55 g of triethylamine to the solution.

-

While stirring and cooling the mixture, add 73.2 g of methanesulfonyl chloride dropwise.

-

After the addition is complete, continue stirring the mixture for 3 hours at room temperature.

-

Add 400 ml of water to the reaction mixture and separate the aqueous layer.

-

Re-extract the aqueous layer with methylene chloride and combine the organic layers.

-

Wash the combined organic layer with 400 ml of a saturated aqueous solution of sodium hydrogencarbonate, followed by a saturated aqueous saline solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Distill off the solvent under reduced pressure to obtain (5-ethyl-2-pyridyl)ethyl methanesulfonate.[1]

Potential Research Application: Development of Antimicrobial Agents

While direct studies on the antimicrobial properties of this compound are limited, research into its derivatives has shown promise. A study by Patel and Patel (2009) investigated the synthesis and pharmacological evaluation of chalcone and pyrimidine analogs derived from 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, which is synthesized from this compound. This suggests that the this compound scaffold can be a valuable starting point for the development of new antimicrobial compounds.

Logical Relationship: From Core Moiety to Antimicrobial Analogs

The following diagram illustrates the logical progression from the core this compound moiety to the synthesized antimicrobial analogs.

Antimicrobial Activity of this compound Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of selected chalcone derivatives against various bacterial and fungal strains, as reported by Patel and Patel (2009). It is important to note that these are derivatives and not this compound itself.

| Compound | Substituent | S. aureus (MIC, µg/mL) | S. pyogenes (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) | A. clavatus (MIC, µg/mL) |

| 4b | 4-OCH₃ | 100 | 150 | 250 | 250 | 1000 | 1000 | 1000 |

| 4d | 4-OH | 150 | 200 | 250 | 250 | 500 | 500 | 1000 |

| 4f | 4-CH₃ | 100 | 150 | 100 | 250 | 1000 | 1000 | 1000 |

| 4h | 4-F | 62.5 | 100 | 150 | 150 | 250 | >1000 | >1000 |

Experimental Protocol: General Procedure for the Synthesis of Chalcone Analogs (4a-o)

This protocol provides a general method for the synthesis of chalcone derivatives from the key intermediate, 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde.

Materials:

-

4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde (0.01 mol)

-

Substituted aromatic acetophenone (0.01 mol)

-

Methanol (50 mL)

-

2% NaOH solution (5 mL)

-

Ice water

-

Ethanol

Procedure:

-

Dissolve 0.01 mol of 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde in 50 mL of methanol in a reaction flask.

-

Add 0.01 mol of the desired aromatic acetophenone to the solution.

-

Add 5 mL of a 2% NaOH solution to the reaction mixture.

-

Stir the reaction mixture for 10–12 hours at room temperature.

-

Distill off the solvent.

-

Pour the crude product into ice water.

-

Wash the resulting solid with water and recrystallize from ethanol to obtain the purified chalcone analog.

Other Potential Research Applications

Several commercial suppliers of this compound suggest its potential for use in the development of therapeutic agents for neurological disorders, citing potential neuroprotective properties.[2] Additionally, its use in biochemical assays for studying enzyme activities and metabolic pathways has been mentioned.[2] However, at present, there is a lack of published primary scientific literature to substantiate these claims with specific experimental data or detailed protocols directly involving this compound. These areas therefore represent unexplored avenues for future research.

Conclusion

This compound is a chemical intermediate with significant, demonstrated utility in the synthesis of the anti-diabetic drug Pioglitazone. Its chemical structure also serves as a valuable platform for the development of novel compounds with potential therapeutic applications, as evidenced by the antimicrobial activity of its derivatives. While claims of its neuroprotective and enzyme-inhibiting properties are yet to be fully explored and validated in peer-reviewed research, they highlight promising directions for future investigation. This guide provides a foundational resource for researchers interested in harnessing the synthetic versatility and potential biological activity of this compound.

References

- 1. Synthesis routes of (5-Ethyl-2-pyridyl)ethanol [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Ethyl-2-Pyridineethanol: Synonyms, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Ethyl-2-Pyridineethanol, a key chemical intermediate in the pharmaceutical industry. The document details its various synonyms, physicochemical properties, and its primary application in the synthesis of the antidiabetic drug Pioglitazone. While direct biological activity of this compound is not extensively documented in scientific literature, its role as a critical building block underscores its importance in medicinal chemistry.

Chemical Identity and Synonyms

This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided in Table 1 to aid in literature searches and material sourcing. The IUPAC name for this compound is 2-(5-ethylpyridin-2-yl)ethan-1-ol.[1][2]

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | 2-(5-ethylpyridin-2-yl)ethan-1-ol[1][2] |

| CAS Number | 5223-06-3[1][3][4][5] |

| Other Names | 2-(5-Ethyl-2-pyridinyl)-1-ethanol[1][3] |

| 2-Hydroxyethyl-5-ethylpyridine[1][3] | |

| 5-Ethyl-2-(2-hydroxyethyl)pyridine[6][7] | |

| 2-(5-Ethyl-2-pyridyl)ethanol[1][6] | |

| 5-Ethylpyridine-2-ethanol[5] | |

| 2-Pyridineethanol, 5-ethyl-[5] | |

| 5-Ethyl-2-hydroxyethylpyridine[5] | |

| PubChem CID | 78894[3] |

| EINECS Number | 226-024-3[5][8] |

| UNII | O6F6RCV39P[1][5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, storage, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃NO[3][5] |

| Molecular Weight | 151.21 g/mol [3][7] |

| Appearance | Light yellow solid or viscous liquid[3][8] |

| Melting Point | 39-44 °C[5] |

| Boiling Point | 259.4 ± 25.0 °C at 760 mmHg[4] |

| Density | 1.0 ± 0.1 g/cm³[4] |

| Solubility | Soluble in Chloroform, Ethyl Acetate[5] |

| Storage Conditions | Store at 0-8°C[3] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the hydroxymethylation of 5-ethyl-2-picoline (also known as 5-ethyl-2-methylpyridine). While detailed industrial-scale protocols are often proprietary, the general chemical transformation is understood to involve the reaction of 5-ethyl-2-picoline with formaldehyde.

Illustrative Synthesis of a Downstream Intermediate: (5-ethyl-2-pyridyl)ethyl methanesulfonate

A detailed experimental protocol for the conversion of this compound to a downstream intermediate, (5-ethyl-2-pyridyl)ethyl methanesulfonate, is described in the literature. This reaction is a key step in the synthesis of Pioglitazone.

Experimental Protocol:

-

Dissolution: Dissolve 80 g of (5-ethyl-2-pyridyl)ethanol in 800 ml of methylene chloride.

-

Addition of Base: To this solution, add 55 g of triethylamine.

-

Mesylation: While stirring under cooling, add 73.2 g of methanesulfonyl chloride dropwise.

-

Reaction: Stir the mixture for 3 hours at room temperature.

-

Work-up: Add 400 ml of water to the reaction mixture. Separate the aqueous layer and re-extract it. Combine the organic layers.

-

Washing: Wash the resultant organic layer with 400 ml of a saturated aqueous solution of sodium hydrogencarbonate, followed by a saturated aqueous saline solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and then distill off the solvent under reduced pressure.

-

Product: This procedure yields 121 g (100%) of (5-ethyl-2-pyridyl)ethyl methanesulfonate as a pale yellow oily product.

Role in Pioglitazone Synthesis

This compound is a crucial intermediate in the synthesis of Pioglitazone, a widely used thiazolidinedione antidiabetic agent.[9] The synthesis of Pioglitazone from this intermediate is a multi-step process that highlights the utility of this compound as a versatile building block.

The following diagram illustrates the logical workflow from the precursor 5-ethyl-2-picoline to this compound and its subsequent conversion to Pioglitazone.

Biological Significance and Signaling Pathways

Currently, there is a lack of substantial scientific literature detailing the direct biological activities or the specific signaling pathways modulated by this compound itself. Its primary biological relevance is as a precursor to the pharmacologically active molecule, Pioglitazone. One commercial source mentions potential neuroprotective properties, but this has not been substantiated in peer-reviewed research.[3]

Pioglitazone, the final product derived from this compound, is a well-characterized agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). The activation of PPAR-γ by Pioglitazone leads to the regulation of genes involved in glucose and lipid metabolism, which is the basis of its therapeutic effect in type 2 diabetes.

Given the absence of direct signaling pathway information for this compound, the following diagram illustrates the established signaling pathway of its major downstream product, Pioglitazone.

Conclusion

This compound is a chemical compound of significant interest to the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Pioglitazone. While its direct biological effects are not well-documented, its structural contribution to a major antidiabetic drug makes it a valuable molecule for researchers and drug development professionals. This guide provides a foundational understanding of its synonyms, properties, and synthetic applications, which is critical for its effective utilization in research and development. Further investigation into its potential independent pharmacological activities could be a subject for future research.

References

- 1. 5-Ethyl pyridine-2-ethanol [sarex.com]

- 2. vivanls.com [vivanls.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis routes of (5-Ethyl-2-pyridyl)ethanol [benchchem.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. This compound | C9H13NO | CID 78894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 5-Ethyl-2-Pyridineethanol - Solubility and Stability Profile

This technical guide provides a comprehensive overview of the solubility and stability of 5-Ethyl-2-Pyridineethanol, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support formulation, storage, and handling.

Core Data Summary

The following tables summarize the known solubility and stability properties of this compound.

Table 1: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Observations |

| Chloroform | Soluble | Not Specified | - |

| Ethyl Acetate | Soluble | Not Specified | - |

| Dichloromethane | Freely Soluble | Not Specified | - |

| Methanol | Miscible | Not Specified | - |

No quantitative solubility data (e.g., g/L or mol/L) is currently available in the public domain. The information provided is based on qualitative descriptions from supplier technical data sheets.

Table 2: Stability of this compound

| Parameter | Value | Conditions | Notes |

| Shelf Life | 3 years | Store in a closed container at ambient temperature, protected from direct sunlight. | - |

| Storage Temperature | Ambient or 0-8°C | Recommended by various suppliers. | - |

| Light Sensitivity | Avoid direct sunlight | Implied by storage conditions. Photostability studies are recommended for confirmation. | - |

| pH Stability | Data not available | - | It is recommended to perform stability studies across a range of pH values. |

| Degradation Products | Data not available | - | Forced degradation studies would be required to identify potential degradation products. |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of a compound like this compound are crucial for regulatory submissions and robust product development. The following are general protocols that can be adapted for this specific molecule.

Protocol 1: Determination of Aqueous and Solvent Solubility

Objective: To determine the quantitative solubility of this compound in various aqueous and organic solvents at different temperatures.

Materials:

-

This compound (of known purity)

-

Solvents: Purified Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetone, and other relevant solvents.

-

Analytical balance

-

Calibrated flasks

-

Constant temperature shaker/incubator

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Validated analytical method for the quantification of this compound.

Procedure:

-

Equilibrium Method (Shake-Flask):

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Place the flask in a constant temperature shaker set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Dilute the filtrate with an appropriate solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of dissolved this compound.

-

Repeat the experiment at different temperatures to assess the temperature dependency of solubility.

-

-

Data Analysis:

-

Calculate the solubility in g/L or mg/mL.

-

If required, convert the solubility to molarity (mol/L).

-

Plot solubility as a function of temperature.

-

Protocol 2: Chemical Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions, including hydrolysis, oxidation, and photolysis, and to identify potential degradation products.

Materials:

-

This compound

-

Acids (e.g., HCl), Bases (e.g., NaOH), and Buffers for pH studies.

-

Oxidizing agent (e.g., hydrogen peroxide).

-

Photostability chamber.

-

Temperature and humidity-controlled stability chambers.

-

HPLC or GC system with a mass spectrometer (MS) detector for identification of degradation products.

Procedure:

-

Forced Degradation Studies:

-

Hydrolytic Stability:

-

Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., purified water) conditions.

-

Store the solutions at an elevated temperature (e.g., 60°C) for a specified period.

-

At defined time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC or GC method.

-

-

Oxidative Stability:

-

Prepare a solution of this compound and treat it with an oxidizing agent (e.g., 3% H₂O₂).

-

Monitor the reaction at room temperature or elevated temperature for a set duration.

-

Analyze samples at various time intervals.

-

-

Photostability:

-

Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze both the exposed and control samples.

-

-

-

Long-Term and Accelerated Stability Studies:

-

Store samples of this compound under controlled long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for appearance, assay, and degradation products.

-

-

Analysis and Identification of Degradants:

-

Use a stability-indicating analytical method (typically HPLC with UV and MS detection) to separate the parent compound from any degradation products.

-

Quantify the parent compound and any impurities.

-

Use the mass spectral data to propose structures for the major degradation products.

-

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a typical workflow for assessing the solubility and stability of a chemical compound like this compound.

The Pivotal Role of 5-Ethyl-2-Pyridineethanol in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethyl-2-pyridineethanol, a versatile pyridine derivative, has emerged as a crucial building block in the landscape of organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique structural features, combining a nucleophilic hydroxyl group with the distinct electronic properties of the pyridine ring, make it a valuable synthon for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis of this compound and its pivotal role as a precursor in the development of therapeutic agents, most notably the antidiabetic drug Pioglitazone, and other biologically active compounds. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to offer a comprehensive resource for researchers in the field.

Introduction

The pyridine scaffold is a ubiquitous motif in a vast array of natural products and synthetic compounds exhibiting significant biological activity. Among the myriad of substituted pyridines, this compound (CAS No: 5223-06-3) has garnered considerable attention as a key intermediate.[1] Its utility stems from the presence of a primary alcohol function, which can be readily derivatized, and the ethyl group at the 5-position of the pyridine ring, which can influence the molecule's lipophilicity and metabolic stability. This guide will elucidate the synthetic pathways to this compound and delve into its application in multi-step organic syntheses, with a particular focus on its role in the construction of pharmacologically relevant molecules.[2][3]

Synthesis of this compound

The synthesis of this compound typically commences from its precursor, 5-ethyl-2-methylpyridine (also known as 5-ethyl-2-picoline). The overall transformation involves the oxidation of the methyl group to a carboxylic acid, followed by its reduction to the corresponding primary alcohol.

Synthesis of 5-Ethyl-2-methylpyridine

A common and efficient method for the preparation of 5-ethyl-2-methylpyridine is the condensation of paraldehyde with aqueous ammonia in the presence of a catalyst such as ammonium acetate at elevated temperature and pressure.[4]

Experimental Protocol: Synthesis of 5-Ethyl-2-methylpyridine [5]

-

Materials:

-

28% Aqueous ammonium hydroxide (267 g, 4.38 moles)

-

Paraldehyde (207.5 g, 1.57 moles)

-

Ammonium acetate (5.0 g, 0.065 moles)

-

Chloroform

-

-

Procedure:

-

In a 2-liter steel reaction vessel, combine the 28% aqueous ammonium hydroxide, paraldehyde, and ammonium acetate.

-

Heat the mixture to 230°C with continuous agitation and maintain this temperature for 1 hour.

-

Allow the autoclave to cool to room temperature.

-

Separate the two layers of the reaction mixture.

-

To the non-aqueous layer, add 60 mL of chloroform to induce the separation of any remaining water, which is then combined with the aqueous layer.

-

Extract the aqueous layer with three 50-mL portions of chloroform.

-

Combine all organic extracts and remove the chloroform by distillation at atmospheric pressure.

-

The crude product is then purified by fractional distillation under reduced pressure.

-

Quantitative Data: Synthesis of 5-Ethyl-2-methylpyridine

| Parameter | Value | Reference |

| Yield | 72–76 g (50–53%) | [5] |

| Boiling Point | 65–66°C / 17 mm | [5] |

| Refractive Index (n_D20) | 1.4971 | [5] |

Synthesis of this compound

The conversion of 5-ethyl-2-methylpyridine to this compound is a two-step process. The first step involves the oxidation of the methyl group to a carboxylic acid, and the second step is the reduction of the carboxylic acid to the primary alcohol.

Step 1: Oxidation of 5-Ethyl-2-methylpyridine to 5-Ethyl-2-Pyridinecarboxylic Acid

The oxidation of the methyl group on the pyridine ring can be achieved using strong oxidizing agents such as nitric acid.[4]

Experimental Protocol: General Procedure for Oxidation of Alkylpyridines

-

Materials:

-

5-Ethyl-2-methylpyridine

-

Nitric Acid

-

-

Procedure:

-

The alkylpyridine is treated with an excess of nitric acid.

-

The reaction mixture is heated to facilitate the oxidation of the alkyl group to a carboxylic acid.

-

Upon completion of the reaction, the mixture is cooled, and the product, 2,5-pyridinedicarboxylic acid, is isolated.

-

Subsequent decarboxylation yields nicotinic acid, however for the synthesis of this compound, the dicarboxylic acid would be the desired intermediate for selective reduction. A more direct oxidation to the monocarboxylic acid may be achieved with other oxidizing agents, though specific high-yield protocols are proprietary.

-

Step 2: Reduction of 5-Ethyl-2-Pyridinecarboxylic Acid to this compound

The reduction of the carboxylic acid to the primary alcohol can be accomplished using a variety of reducing agents. A common and effective method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Experimental Protocol: General Procedure for Reduction of Pyridine Carboxylic Acids

-

Materials:

-

5-Ethyl-2-pyridinecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous workup solution (e.g., Rochelle's salt solution or dilute acid)

-

-

Procedure:

-

A solution of 5-ethyl-2-pyridinecarboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0°C under an inert atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the slow addition of water or an aqueous workup solution at 0°C.

-

The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography or distillation to yield this compound.

-

Role in the Synthesis of Pioglitazone

This compound is a key intermediate in the synthesis of Pioglitazone, an antidiabetic drug of the thiazolidinedione class.[6] The synthesis involves the activation of the hydroxyl group of this compound, followed by a Williamson ether synthesis with 4-hydroxybenzaldehyde.

Activation of the Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group and must be activated before it can participate in a nucleophilic substitution reaction. A common method of activation is its conversion to a good leaving group, such as a mesylate or tosylate.

Experimental Protocol: Synthesis of (5-Ethyl-2-pyridyl)ethyl Methanesulfonate [7]

-

Materials:

-

This compound (80 g)

-

Triethylamine (55 g)

-

Methanesulfonyl chloride (73.2 g)

-

Methylene chloride (800 mL)

-

Water (400 mL)

-

Saturated aqueous sodium bicarbonate solution (400 mL)

-

Saturated aqueous saline solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve this compound in methylene chloride and add triethylamine.

-

Cool the mixture and add methanesulfonyl chloride dropwise with stirring.

-

Stir the mixture for 3 hours at room temperature.

-

Add water to the reaction mixture and separate the layers.

-

Re-extract the aqueous layer with methylene chloride.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous saline solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the product.

-

Quantitative Data: Synthesis of (5-Ethyl-2-pyridyl)ethyl Methanesulfonate

| Parameter | Value | Reference |

| Yield | 121 g (100%) | [7] |

| Product | (5-Ethyl-2-pyridyl)ethyl methanesulfonate | [7] |

Williamson Ether Synthesis

The activated intermediate, (5-ethyl-2-pyridyl)ethyl methanesulfonate, is then reacted with 4-hydroxybenzaldehyde in a Williamson ether synthesis to form the key intermediate, 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde.

Experimental Protocol: Synthesis of 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde [2]

-

Materials:

-

(5-Ethyl-2-pyridyl)ethyl methanesulfonate

-

4-Hydroxybenzaldehyde

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

A mixture of (5-ethyl-2-pyridyl)ethyl methanesulfonate, 4-hydroxybenzaldehyde, and potassium carbonate in DMF is heated with stirring.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled and poured into water.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

-

Application in the Synthesis of Other Biologically Active Molecules

The utility of this compound extends beyond the synthesis of Pioglitazone. The intermediate, 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde, serves as a versatile starting material for the synthesis of a variety of other compounds with potential biological activity, such as chalcones and pyrimidines.[8]

Synthesis of Chalcone and Pyrimidine Derivatives

A series of chalcones can be synthesized via the Claisen-Schmidt condensation of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde with various substituted acetophenones. These chalcones can then be further reacted with guanidine nitrate to yield pyrimidine derivatives.[1]

Experimental Protocol: General Procedure for the Synthesis of Chalcones [1]

-

Materials:

-

4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde

-

Aromatic acetophenone

-

Methanol

-

2% NaOH solution

-

-

Procedure:

-

To a solution of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde in methanol, add the aromatic acetophenone in the presence of a 2% NaOH solution.

-

Stir the reaction mixture for 10–12 hours at room temperature.

-

Distill off the solvent and pour the crude product into ice water.

-

The precipitated solid is filtered, washed with water, and purified by recrystallization.

-

Quantitative Data: Elemental Analysis of a Representative Chalcone Derivative [1]

| Compound | Formula | Calculated (%) | Found (%) |

| 1-(4-Methoxyphenyl)-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propane-1-one | C₂₅H₂₅NO₃ | C: 77.49, H: 6.50, N: 3.61 | C: 77.42, H: 6.42, N: 3.54 |

| 1-(2,4-Dichlorophenyl)-3-{4-[2-(5-ethyl-2-pyridyl)ethoxy]phenyl}-2-propane-1-one | C₂₄H₂₁Cl₂NO₂ | C: 67.61, H: 4.96, N: 3.29 | C: 67.60, H: 4.90, N: 3.23 |

Conclusion

This compound is a demonstrably valuable and versatile building block in organic synthesis. Its efficient synthesis from readily available starting materials and its strategic application in the construction of complex molecules, such as the blockbuster drug Pioglitazone, underscore its importance in medicinal chemistry and drug development. The methodologies and data presented in this guide highlight the key reactions and synthetic strategies involving this compound, providing a solid foundation for researchers and scientists to explore its full potential in the discovery of new and innovative chemical entities. The continued exploration of the reactivity of this synthon is likely to lead to the development of novel therapeutic agents and other valuable chemical products.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof - Google Patents [patents.google.com]

- 3. Pioglitazone hydrochloride, AA-10090, U-72107(free base), U-72107A, U-72107E(as AcOH solvate), AD-4833(free base), Glustin, Zactos, Actos-药物合成数据库 [drugfuture.com]

- 4. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. Synthesis routes of (5-Ethyl-2-pyridyl)ethanol [benchchem.com]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

Commercial Availability and Synthetic Applications of 5-Ethyl-2-Pyridineethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethyl-2-pyridineethanol is a commercially available substituted pyridine derivative that serves as a crucial building block in the synthesis of various organic molecules. Its primary application lies in the pharmaceutical industry as a key intermediate in the production of the antidiabetic drug Pioglitazone. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed specifications from various suppliers, and an in-depth look at its application in the synthesis of Pioglitazone, including a representative experimental protocol. Furthermore, this guide explores the broader context of pyridine derivatives' biological significance and outlines a logical workflow for its synthetic utilization.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, including manufacturers and distributors. The compound is offered in various purities and quantities to suit different research and development needs.

Table 1: Commercial Suppliers and Product Specifications for this compound

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Muby Chemicals | 5-Ethyl-Pyridine-2-Ethanol | 5223-06-3 | ≥ 99% (GC) | Bulk quantities available upon request |

| Tokyo Chemical Industry (TCI) | This compound | 5223-06-3 | >98.0% (GC)[1] | 5g, 25g[1] |

| Chem-Impex | This compound | 5223-06-3 | ≥ 97% (GC)[2] | 5G, 25G, 100G, 250G, 1KG[2] |

| Sarex | 5-Ethyl pyridine-2-ethanol | 5223-06-3 | 99.0 to 102.0 % (Titration) | Up to 72 MT capacity[3] |

| Santa Cruz Biotechnology | This compound | 5223-06-3 | Research Grade | Inquire for availability[4] |

| LookChem | This compound | 5223-06-3 | Commercial mass production | Various suppliers listed[5] |

| Fisher Scientific | This compound 98.0+% | 5223-06-3 | 98.0+% | 5 g[6] |

| Navone Specialties | 5 Ethyl-2- Pyridineethanol | 5223-06-3 | Not specified | As per requirement[7] |

| Anju Life Science | 5 Ethyl 2 Pyridine Ethanol | 5223-06-3 | Not specified | Minimum Order: 1 Ton[8] |

| Minol Acid And Chemicals | 5-Ethyl pyridine-2-ethanol | 5223-06-3 | Not specified | In Stock[9] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H13NO | [2][5] |

| Molecular Weight | 151.21 g/mol | [2][7] |

| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [1] |

| Melting Point | 39-44 °C | [10] |

| Boiling Point | 259.4 °C at 760 mmHg | [11] |

| Solubility | Freely Soluble in Dichloromethane; Miscible with Methanol | [10] |

| Storage Temperature | -20°C Freezer or Room Temperature (cool, dark place) | [10][12] |

Application in the Synthesis of Pioglitazone

The most prominent application of this compound is as a pivotal intermediate in the synthesis of Pioglitazone, a thiazolidinedione-class antidiabetic agent.[3] Pioglitazone functions as an insulin sensitizer and is used in the management of type 2 diabetes mellitus.[3] The synthesis involves the reaction of this compound with 4-hydroxybenzaldehyde to form an ether linkage, followed by further modifications to construct the thiazolidinedione ring.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of Pioglitazone, highlighting the role of this compound.

Caption: Synthetic workflow for Pioglitazone from this compound.

Experimental Protocol: Synthesis of 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde

This protocol is a representative example of the initial etherification step in Pioglitazone synthesis.

Materials:

-

(5-ethyl-2-pyridyl)ethanol (80 g)

-

Methylene chloride (800 ml)

-

Triethylamine (55 g)

-

Methanesulfonyl chloride (73.2 g)

-

Water

-

Saturated aqueous solution of sodium hydrogencarbonate

-

Saturated aqueous saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 80 g of (5-ethyl-2-pyridyl)ethanol in 800 ml of methylene chloride.[5]

-

Add 55 g of triethylamine to the solution.[5]

-

While stirring and cooling, gradually add 73.2 g of methanesulfonyl chloride dropwise.[5]

-

Stir the mixture at room temperature for 3 hours.[5]

-

Add 400 ml of water to the reaction mixture and separate the aqueous layer.

-

Re-extract the aqueous layer and combine the organic layers.

-

Wash the combined organic layer with 400 ml of a saturated aqueous solution of sodium hydrogencarbonate, followed by a saturated aqueous saline solution.[5]

-

Dry the organic layer over anhydrous sodium sulfate.[5]

-

Distill off the solvent under reduced pressure to obtain the product.[5]

Biological Context and Signaling Pathways of Pyridine Derivatives

The ultimate product of the synthesis described, Pioglitazone, exerts its therapeutic effect by acting as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).

PPAR-γ Signaling Pathway

The diagram below illustrates the general mechanism of action for thiazolidinediones like Pioglitazone.

Caption: Simplified PPAR-γ signaling pathway activated by Pioglitazone.

Other Potential Applications

Beyond its role in Pioglitazone synthesis, this compound and its derivatives are explored in other areas:

-

Agrochemicals: It can serve as a building block for the synthesis of novel pesticides and herbicides.[1][2]

-

Neuroprotective Agents: Some research suggests potential applications in the development of therapeutic agents for neurological disorders.[1]

-

Flavor and Fragrance: It is used in the production of aromatic compounds.[1]

Conclusion

This compound is a commercially accessible and versatile chemical intermediate with significant applications in pharmaceutical synthesis, most notably in the production of Pioglitazone. Its availability from multiple suppliers with varying specifications makes it a readily procurable starting material for both research and industrial purposes. While its direct biological activity is not extensively documented, its role as a precursor to potent therapeutic agents underscores its importance in drug development. Further research into the synthesis of other derivatives and their biological evaluation may unveil new applications for this valuable pyridine compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. What is this compound used for [lookchem.com]

- 3. 5-Ethyl pyridine-2-ethanol [sarex.com]

- 4. 5-Ethyl-2-pyridine alcohol CAS#: 53428-03-8 [m.chemicalbook.com]

- 5. Synthesis routes of (5-Ethyl-2-pyridyl)ethanol [benchchem.com]

- 6. Pioglitazone | 111025-46-8 [chemicalbook.com]

- 7. This compound | C9H13NO | CID 78894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]